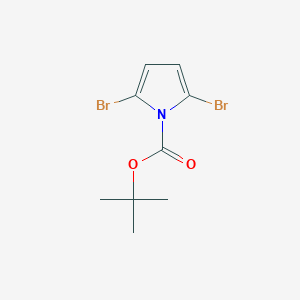

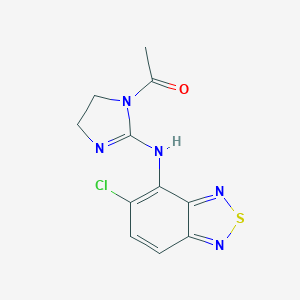

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate and related compounds involves multiple steps, including organocatalyzed synthesis from Boc-tetramic acid and benzylidenemalononitrile, showcasing its complex preparation methods. The use of bifunctional noncovalent organocatalysts yields the product as a racemic mixture, indicating the nuanced approach needed for its synthesis (Hozjan et al., 2023).

Molecular Structure Analysis

The molecular structure of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate derivatives reveals intricate details about its conformation and crystallography. For example, derivatives have been characterized through X-ray crystallography, showing specific orientations and intermolecular hydrogen bonds that contribute to their stability and reactivity (Naveen et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including singlet oxygen reactions leading to the formation of 5-substituted pyrroles, which are crucial for synthesizing more complex molecules. These reactions underscore its versatility and potential as a precursor for more complex chemical syntheses (Wasserman et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in various conditions and its applicability in different chemical processes. However, specific data on the physical properties of tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate itself were not found in the searched papers, indicating a gap in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are crucial for its application in synthetic chemistry. The compound's derivatives show a wide range of reactivities and functionalities, suggesting its utility in synthesizing complex molecules (Vallat et al., 2009).

Scientific Research Applications

Pharmaceutical Intermediates : Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is used in the synthesis of important pharmaceutical intermediates. For instance, Bahekar et al. (2017) described its use in synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a pharmacologically significant intermediate, with high yields and stereoselectivity (Bahekar et al., 2017).

Synthesis of Pyrrole Derivatives : Herath and Cosford (2010) demonstrated the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, leading to the synthesis of CB1 inverse agonists (Herath & Cosford, 2010).

Regio-selective Synthesis : A study by Nguyen, Schiksnis, and Michelotti (2009) developed a regio-selective synthesis method for novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing the bulky tert-butyl moiety to direct the synthesis process (Nguyen et al., 2009).

Organocatalyzed Synthesis : Hozjan et al. (2023) conducted an organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-t, highlighting the versatility of this compound in complex organic reactions (Hozjan et al., 2023).

Coordination Chemistry and Catalysis : Smaliy et al. (2016) developed a method for selectively preparing 3,4-bis(dibromophosphanyl)-1H-pyrrole derivative, a key intermediate in the synthesis of pyrrole-derived diphosphanes for coordination chemistry and catalysis applications (Smaliy et al., 2016).

properties

IUPAC Name |

tert-butyl 2,5-dibromopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGSPDLQYRAXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455199 | |

| Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |

CAS RN |

117657-38-2 | |

| Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)